Azidotris(diethylamino)phosphonium bromide
Overview
Description
Azidotris(diethylamino)phosphonium bromide is a versatile chemical compound with the molecular formula N3P[N(C2H5)2]3Br and a molecular weight of 369.28 g/mol . It is known for its use as a reagent in organic synthesis, particularly for transferring the diazo group . The compound is characterized by its azido group (N3) attached to a phosphonium center, which is further bonded to three diethylamino groups and a bromide ion.
Preparation Methods
Azidotris(diethylamino)phosphonium bromide can be synthesized through several methods. One common synthetic route involves the bromination of tris(diethylamino)phosphine, followed by the reaction with sodium azide . The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yields and purity . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to meet commercial standards.
Chemical Reactions Analysis
Azidotris(diethylamino)phosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with primary amines to form azides, with the release of nitrogen gas and the formation of tris(diethylamino)phosphorimine.
Diazo Transfer Reactions: It is used as a diazo transfer reagent for stabilized carbanions, facilitating the formation of diazo compounds.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s azido group can participate in redox reactions under certain conditions.
Common reagents used in these reactions include n-butyllithium, sodium azide, and various organic solvents like THF . Major products formed from these reactions include azides and diazo compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Azidotris(diethylamino)phosphonium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of azidotris(diethylamino)phosphonium bromide primarily involves its role as a diazo transfer reagent. The compound transfers the diazo group to acceptor molecules through nucleophilic attack by the acceptor on the azido group, followed by the elimination of nitrogen gas . This process is facilitated by the electron-withdrawing nature of the azido group, which stabilizes the transition state and promotes the formation of the diazo product .
Comparison with Similar Compounds
Azidotris(diethylamino)phosphonium bromide can be compared with other diazo transfer reagents such as tosyl azide, methanesulfonyl azide, and trifyl azide . While these compounds also facilitate diazo transfer reactions, this compound is unique due to its high efficiency and selectivity in forming diazo compounds . Similar compounds include:
Tosyl Azide: Used in diazo transfer reactions but may require harsher conditions.
Methanesulfonyl Azide: Another diazo transfer reagent with different reactivity profiles.
Trifyl Azide: Known for its use in diazo transfer reactions, often catalyzed by metal ions.
This compound stands out for its versatility and effectiveness in various synthetic applications, making it a valuable tool in organic chemistry .
Properties
IUPAC Name |
[[diazonioimino-bis(diethylamino)-λ5-phosphanyl]-ethylamino]ethane;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N6P.BrH/c1-7-16(8-2)19(15-14-13,17(9-3)10-4)18(11-5)12-6;/h7-12H2,1-6H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTHIBBMTIHXRV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(=N[N+]#N)(N(CC)CC)N(CC)CC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30BrN6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471219 | |
Record name | Azidotris(diethylamino)phosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130888-29-8 | |
Record name | Azidotris(diethylamino)phosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azidotris(diethylamino)phosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Azidotris(diethylamino)phosphonium Bromide in organic synthesis?
A1: this compound acts as an efficient diazo transfer reagent. It is primarily used to convert carbonyl compounds, specifically hydrazones [], into diazo compounds. It can also convert primary amines into azides [].
Q2: What makes this compound unique as a diazo transfer reagent?
A2: this compound exhibits self-catalytic behavior [, ]. This means that the reaction it mediates generates conditions that further promote its own activity, leading to potentially faster and more efficient transformations.
Q3: Can you provide an example of a reaction where this compound is used?
A3: A study demonstrated the conversion of various hydrazones into their corresponding diazo compounds using this compound in conjunction with n-butyllithium []. This method proved effective for generating a range of diazo compounds, highlighting the reagent's versatility.
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